Cas no 61497-71-0 (Ethanone, 1-[2,4,6-tris(phenylmethoxy)phenyl]-)

Ethanone, 1-[2,4,6-tris(phenylmethoxy)phenyl]- structure
61497-71-0 structure
Product name:Ethanone, 1-[2,4,6-tris(phenylmethoxy)phenyl]-
CAS No:61497-71-0
MF:C29H26O4
MW:438.51434
CID:477125
PubChem ID:14275066

Ethanone, 1-[2,4,6-tris(phenylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2,4,6-tris(phenylmethoxy)phenyl]-
    • 1-[2,4,6-tris(phenylmethoxy)phenyl]ethanone
    • 2,4,6-tris(benzyl-oxy)-phenylethanone
    • DTXSID30558362
    • SCHEMBL11739144
    • 61497-71-0
    • 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one
    • Inchi: InChI=1S/C29H26O4/c1-22(30)29-27(32-20-24-13-7-3-8-14-24)17-26(31-19-23-11-5-2-6-12-23)18-28(29)33-21-25-15-9-4-10-16-25/h2-18H,19-21H2,1H3
    • InChI Key: UFEIUCLPZWZVBM-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Computed Properties

  • Exact Mass: 438.18318
  • Monoisotopic Mass: 438.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76

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